molecular formula C13H14N4OS B10950756 3-cyclopropyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

3-cyclopropyl-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B10950756
M. Wt: 274.34 g/mol
InChI Key: RKAQNYZNQVRWDF-VGOFMYFVSA-N
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Description

3-CYCLOPROPYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOPROPYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

    Condensation with 3-METHYL-2-THIENYL Aldehyde: The final step involves the condensation of the pyrazole derivative with 3-METHYL-2-THIENYL aldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOPROPYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-CYCLOPROPYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-CYCLOPROPYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-CYCLOPROPYL-N-[(E)-1-(2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 3-CYCLOPROPYL-N-[(E)-1-(4-METHYL-2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

3-CYCLOPROPYL-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the 3-METHYL-2-THIENYL group, which imparts distinct electronic and steric properties. This uniqueness may result in different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H14N4OS

Molecular Weight

274.34 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4OS/c1-8-4-5-19-12(8)7-14-17-13(18)11-6-10(15-16-11)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,15,16)(H,17,18)/b14-7+

InChI Key

RKAQNYZNQVRWDF-VGOFMYFVSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC(=O)C2=NNC(=C2)C3CC3

Canonical SMILES

CC1=C(SC=C1)C=NNC(=O)C2=NNC(=C2)C3CC3

Origin of Product

United States

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